3-chloro-6-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-6-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide is a synthetic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of a benzothiophene core, which is a fused ring system containing both benzene and thiophene rings, along with a carboxamide group and an imidazole moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-bromo-1-(methylthio)benzene, with an appropriate reagent like sodium hydride in a polar aprotic solvent.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the benzothiophene intermediate with an appropriate amine, such as 3-(1H-imidazol-1-yl)propylamine, in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Chlorination: The final step involves the chlorination of the benzothiophene derivative using a chlorinating agent like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-chloro-6-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Products with additional oxygen-containing functional groups, such as hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
3-chloro-6-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-6-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The imidazole moiety in the compound can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to a range of biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
3-chloro-6-ethyl-1-benzothiophene-2-carboxamide: Lacks the imidazole moiety, which may result in different biological activities.
6-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide: Lacks the chlorine atom, which may affect its reactivity and interactions with molecular targets.
3-chloro-6-ethyl-1-benzothiophene-2-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group, which may influence its chemical properties and biological activities.
Uniqueness
The presence of both the imidazole moiety and the chlorine atom in 3-chloro-6-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide makes it unique compared to similar compounds
Properties
IUPAC Name |
3-chloro-6-ethyl-N-(3-imidazol-1-ylpropyl)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3OS/c1-2-12-4-5-13-14(10-12)23-16(15(13)18)17(22)20-6-3-8-21-9-7-19-11-21/h4-5,7,9-11H,2-3,6,8H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UATRFEFKNDHYHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(=C(S2)C(=O)NCCCN3C=CN=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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